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molecular formula C13H20N2O B185052 N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 5417-52-7

N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No. B185052
M. Wt: 220.31 g/mol
InChI Key: ORCJVXMOXNZNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04009205

Procedure details

22g of 4-acetamino-3-methyl-(N,N-diethyl)aniline were dissolved in 30g of 50% sulfuric acid and stirred and reacted for 5 hours at 80° to 100° C. Then, after 50g of water had been added thereto, the reaction mixture was neutralized with 30% sodium hydroxide and extracted with 150ml of benzole. The benzole used was distilled off from the extract to obtain 14.4g of 4-amino-3-methyl-(N,N-diethyl)aniline. The product was distilled for purification under a reduced pressure of 130° C/2mmHg to obtain 13.5g of 4-amino-3-methyl-(N,N-diethyl) aniline. The free amine was dissolved in 100ml of diethyl ether and was converted to the hydrogen chloride salt thereof by introducing dry hydrogen chloride gas into the system. Then, the salt was filtered out and dried to obtain 17.7g of 4-amino-3-metnyl-(N,N-diethyl)aniline hydrochloride.
[Compound]
Name
22g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
30g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:15]=[CH:14][C:8]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:16])C(C)=O.O.[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:1][C:5]1[CH:15]=[CH:14][C:8]([N:9]([CH2:10][CH3:11])[CH2:12][CH3:13])=[CH:7][C:6]=1[CH3:16] |f:2.3|

Inputs

Step One
Name
22g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=C(C=C(N(CC)CC)C=C1)C
Name
30g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 5 hours at 80° to 100° C
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 150ml of benzole
DISTILLATION
Type
DISTILLATION
Details
The benzole used was distilled off from the
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(N(CC)CC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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